Cas no 71861-83-1 (1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1))
![1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1) structure](https://www.kuujia.com/scimg/cas/71861-83-1x500.png)
71861-83-1 structure
Product name:1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1)
1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1)
- Me-QNB
- 1-Azoniabicyclo[2.2.2]octane,3-[(hydroxydiphenylacetyl)oxy]-1-methyl-,iodide
- Quinuclidinyl benzylate iodomethylate
- 3-(2-Hydroxy-2,2-diphenylacetoxy)-1-methylquinuclidin-1-ium iodide
- 71861-83-1
-
- Inchi: InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1
- InChI Key: YCVUWYMRBRAYRO-UHFFFAOYSA-M
- SMILES: C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-]
Computed Properties
- Exact Mass: 479.09600
- Monoisotopic Mass: 479.09574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 482
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: -0.33270
1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1) Related Literature
-
1. The relationship between charge density and the chemical shifts of fluorine nuclei in aromatic compoundsJ. W. Emsley J. Chem. Soc. A 1968 2018
71861-83-1 (1-Azoniabicyclo[2.2.2]octane,3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-, iodide (1:1)) Related Products
- 13118-11-1(N-Methyl-3-pyrrolidinyl Cyclopentylmandelate (mixture of diastereomers))
- 779310-82-6(4-(Piperidin-1-yl)benzothioamide)
- 90597-20-9(Cyclopentenyl uracil)
- 1264193-15-8(Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate)
- 1261902-27-5(3-Hydroxy-4-(4-methoxyphenyl)benzoic acid)
- 1532735-13-9(3-(2-methylpyridin-3-yl)oxypropane-1-sulfonyl chloride)
- 1157010-00-8(N-[(4-Bromophenyl)methyl]oxan-4-amine)
- 1212133-43-1((R)-1-Boc-2-Butyl-piperazine)
- 896348-01-9(2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-9-methyl-4H-pyrido1,2-a1,3,5triazin-4-one)
- 959746-05-5(Cis-2-tert-butoxycarbonylaminocyclopent-3-ene-1-carboxylic Acid)
Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
